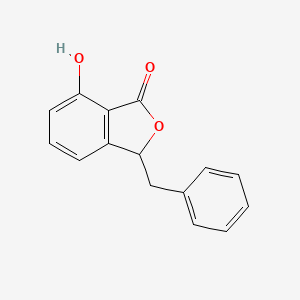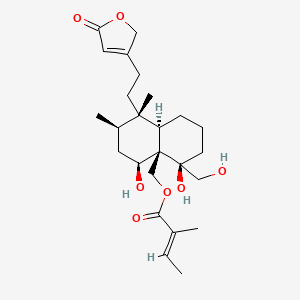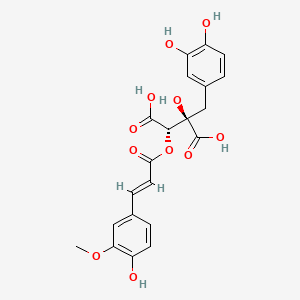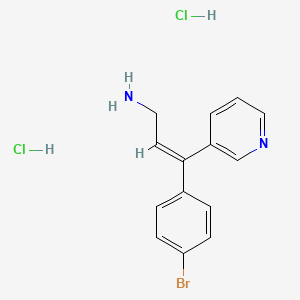
绿原酸甲酯
描述
Chlorogenic acid methyl ester is a derivative of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. This compound is known for its significant biological activities, including antioxidant and anti-inflammatory properties .
科学研究应用
绿原酸甲酯具有广泛的科学研究应用:
作用机制
绿原酸甲酯主要通过其抗氧化和抗炎活性发挥作用。该化合物抑制COX-2/NLRP3/NF-κB信号通路,该通路参与炎症反应。 通过阻断该通路,绿原酸甲酯降低了促炎细胞因子和其他炎症介质的产生 .
生化分析
Biochemical Properties
Methyl chlorogenate plays a significant role in biochemical reactions due to its strong radical scavenging abilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shows strong radical scavenging ability towards the 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), superoxide scavenging activity, and hydroxyl radical scavenging activity . These interactions highlight its potential as an effective anti-inflammatory agent .
Cellular Effects
Methyl chlorogenate influences various cellular processes and cell types. It has been shown to exert strong antioxidant capacity in fibroblast cell lines, particularly in those overexpressing reactive oxygen species (ROS) . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for further in-vivo studies .
Molecular Mechanism
At the molecular level, methyl chlorogenate exerts its effects through several mechanisms. It shows strong radical scavenging ability towards DPPH, superoxide, and hydroxyl radicals . Additionally, it inhibits hepatocellular carcinoma (HCC) cell proliferation and metastasis, indicating its potential as an anti-cancer agent . These interactions involve binding with specific biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl chlorogenate change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl chlorogenate maintains its antioxidant properties over time, making it a stable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methyl chlorogenate vary with different dosages in animal models. At lower doses, it exhibits strong antioxidant and anti-inflammatory properties. At higher doses, it may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its therapeutic application.
Metabolic Pathways
Methyl chlorogenate is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is part of the methionine metabolism pathway, which includes the methionine cycle, transsulfuration pathway, and polyamine biosynthesis . These interactions highlight its role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, methyl chlorogenate is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these proteins . Understanding these mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
Methyl chlorogenate’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are essential for its role in cellular processes and therapeutic applications.
准备方法
合成路线和反应条件: 绿原酸甲酯可以通过绿原酸与甲醇的酯化反应合成。该过程通常涉及使用酸化甲醇作为溶剂和催化剂。 反应在回流条件下进行,以确保完全酯化 .
工业生产方法: 在工业环境中,绿原酸甲酯的生产涉及从植物来源中提取绿原酸,然后与甲醇酯化。 高效液相色谱和电喷雾电离质谱法通常用于分析和确认酯的形成 .
化学反应分析
相似化合物的比较
绿原酸甲酯与绿原酸的其他酯类似,例如:
咖啡酰奎尼酸: 咖啡酸和奎尼酸的另一种酯,以其抗氧化特性而闻名.
阿魏酰奎尼酸: 阿魏酸和奎尼酸的酯,也表现出抗氧化和抗炎活性.
独特性: 绿原酸甲酯因其独特的分子结构而独一无二,这使其能够有效抑制COX-2/NLRP3/NF-κB通路,提供强大的抗炎作用 .
属性
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)


![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)

![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)
![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)
![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)
